

Spectroscopic Data of 2-Isopropyl-4-methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropyl-4-methylthiazole

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Isopropyl-4-methylthiazole**, a key flavor and fragrance compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided, along with graphical representations of the molecular structure and analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, and Mass Spectrometry of **2-Isopropyl-4-methylthiazole**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.69	s	1H	H5 (thiazole ring)
3.29	septet	1H	CH (isopropyl)
2.41	s	3H	CH ₃ (at C4)
1.38	d	6H	2 x CH ₃ (isopropyl)

Solvent: CDCl₃, Frequency: 400 MHz^[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
177.39	C2 (thiazole ring)
152.04	C4 (thiazole ring)
111.73	C5 (thiazole ring)
33.28	CH (isopropyl)
23.21	2 x CH ₃ (isopropyl)
17.04	CH ₃ (at C4)

Solvent: CDCl₃, Frequency: 22.53 MHz^[1]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
141	46.3	[M] ⁺ (Molecular Ion)
126	100.0	[M-CH ₃] ⁺
99	10.4	[M-C ₃ H ₆] ⁺
96	8.1	[C ₅ H ₆ NS] ⁺
73	18.7	[C ₃ H ₇ N] ⁺
72	24.9	[C ₃ H ₆ NS] ⁺
71	29.5	[C ₃ H ₅ S] ⁺
45	16.8	[C ₂ H ₅ S] ⁺
42	5.9	[C ₃ H ₆] ⁺
41	5.2	[C ₃ H ₅] ⁺
39	10.7	[C ₃ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for **2-Isopropyl-4-methylthiazole**, a volatile organic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2-Isopropyl-4-methylthiazole** sample
- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pasteur pipette
- Vortex mixer

Instrumentation:

- 400 MHz NMR Spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Isopropyl-4-methylthiazole** for ^1H NMR (50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl_3 containing TMS in a small vial.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
 - For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
 - Phase the spectra to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (in Hz) for the signals in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Isopropyl-4-methylthiazole**.

Materials:

- **2-Isopropyl-4-methylthiazole** sample
- High-purity solvent (e.g., dichloromethane or hexane) for dilution
- Autosampler vials with caps

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary GC column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

Procedure:

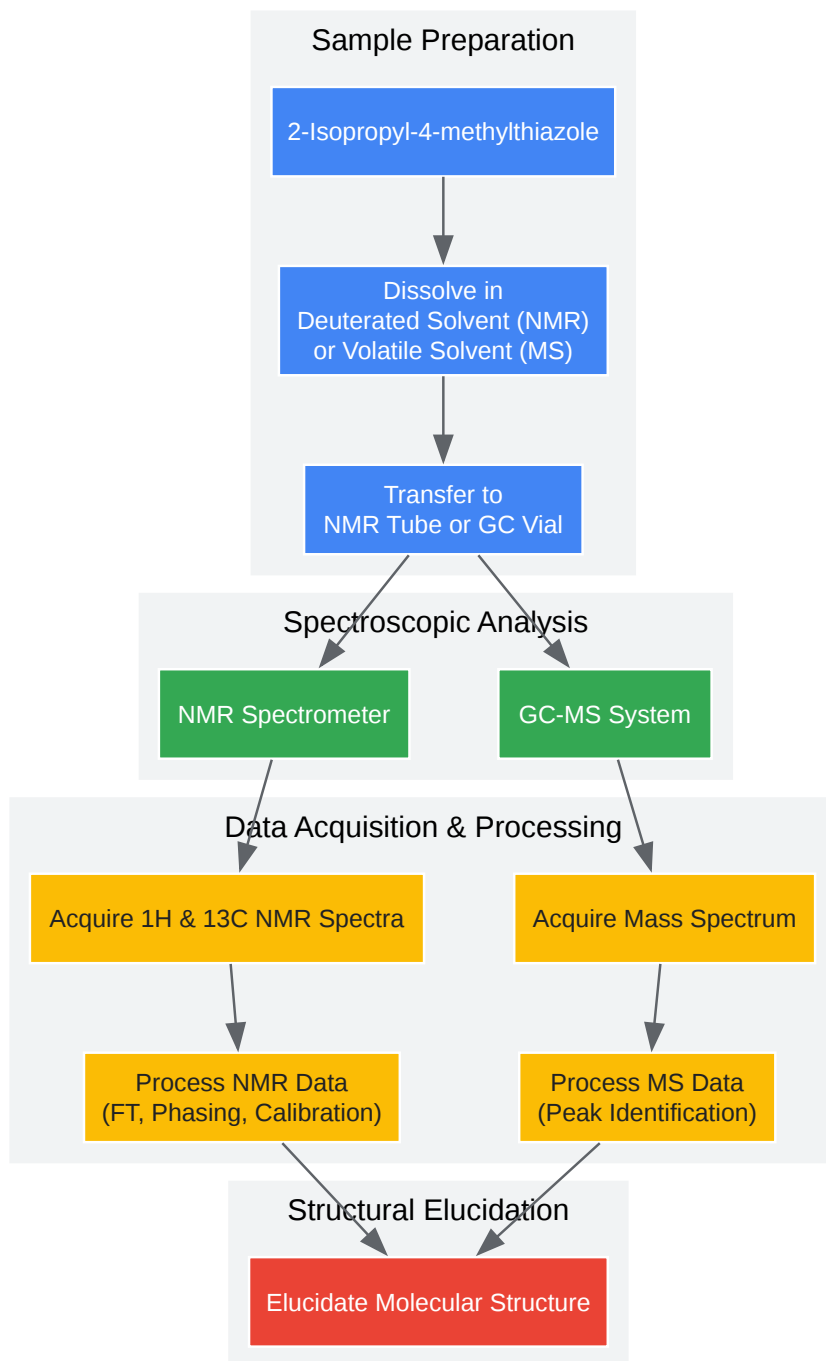
- Sample Preparation:
 - Prepare a dilute solution of **2-Isopropyl-4-methylthiazole** (e.g., 100 ppm) in the chosen solvent.
 - Transfer the solution to an autosampler vial and cap it.
- Instrument Setup and Data Acquisition:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 250°C and hold for 5 minutes.
 - Set the injector temperature to 250°C and the transfer line temperature to 280°C.
 - Use helium as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min).
 - Set the MS to operate in EI mode at 70 eV.
 - Acquire data in full scan mode over a mass range of m/z 35-300.
 - Inject a small volume (e.g., 1 µL) of the prepared sample.

- Data Processing:
 - Identify the chromatographic peak corresponding to **2-Isopropyl-4-methylthiazole**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern by identifying the major fragment ions and their relative intensities.
 - Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the molecular structure and the logical flow of spectroscopic analysis for **2-Isopropyl-4-methylthiazole**.

Experimental Workflow for Spectroscopic Analysis

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Caption: Experimental workflow for the spectroscopic analysis of **2-Isopropyl-4-methylthiazole**.

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References

- 1. 2-Isopropyl-4-methylthiazole | C₇H₁₁NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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